2,5-Deoxyfructosazine-13C4
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Overview
Description
2,5-Deoxyfructosazine-13C4 is a labelled 2,5-Deoxyfructosazine . It is contained in tobacco flavor additives . The molecular weight is 308.27 and the molecular formula is C8(13C)4H20N2O7 .
Synthesis Analysis
D-glucosamine has been reported to self-react under certain conditions (e.g., neutral pH, and phosphate buffers) to form 2,5-deoxyfructosazine . An efficient one-pot dehydration process for converting D-glucosamine hydrochloride into 2,5-deoxyfructosazine was reported . A task-specific basic ionic liquid, 1-butyl-3-methylimidazolium hydroxide ([BMIM]OH), was employed as an environmentally-friendly solvent and catalyst .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C8(13C)4H20N2O7 .Chemical Reactions Analysis
Under conditions used in biological experiments (e.g., neutral pH, and phosphate buffers), D-glucosamine self-reacts to form 2,5-deoxyfructosazine .Physical and Chemical Properties Analysis
The molecular weight of this compound is 308.27 and the molecular formula is C8(13C)4H20N2O7 .Scientific Research Applications
Synthesis and Analysis Techniques
Research has focused on the synthesis of water-compatible imprinted polymers for in situ produced fructosazine and 2,5-deoxyfructosazine, demonstrating their potential as flavoring agents in food and tobacco. These studies have developed selective techniques for quantifying these compounds in natural samples, such as plant or food, through molecularly imprinted polymer (MIP) technology. This innovative approach allows for the selective extraction and routine analysis of 2,5-deoxyfructosazine from complex matrices like soy sauce, showcasing the compound's utility in food analysis and quality control (Henry et al., 2012).
Understanding Chemical Reactions
The conversion of glucosamine (GlcNH2) to deoxyfructosazine (DOF) and fructosazine (FZ) with additives has been investigated to enhance the yield of DOF significantly. These studies use nuclear magnetic resonance (NMR) and density functional theory (DFT) calculations to explore the intermolecular interactions and mechanistic pathways of these reactions. Such research provides valuable insights into the chemistry of amino sugars and their derivatives, paving the way for more efficient synthetic routes and applications in various industries, including pharmaceuticals and food (Jia et al., 2017).
Potential Medical Applications
Although the focus is not on drug use and dosage, it's worth noting that research into 2,5-Deoxyfructosazine derivatives like D-glucosamine has hinted at immunosuppressive actions on cells of the immune system. These findings, although preliminary, suggest that derivatives of 2,5-Deoxyfructosazine could have potential applications in immunomodulation and possibly other medical fields, warranting further investigation into their mechanisms of action and therapeutic potential (Zhu et al., 2007).
Mechanism of Action
Target of Action
The primary target of 2,5-Deoxyfructosazine-13C4 is the T-cell interleukin-2 (IL-2) production . IL-2 is a cytokine signal molecule in the immune system that plays a pivotal role in the regulation of T-cell responses .
Mode of Action
This compound interacts with its targets by inhibiting the release of IL-2 from PHA-activated T cells . This inhibition is more effective than that of D-glucosamine, making this compound a potent immunomodulator .
Biochemical Pathways
The compound affects the immune response pathway, specifically the IL-2 production in T cells . By inhibiting IL-2 release, it modulates the immune response, potentially leading to immunosuppressive effects .
Pharmacokinetics
Its molecular weight is 30827 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The inhibition of IL-2 production by this compound leads to a decrease in T-cell activation . This results in immunosuppressive effects, as IL-2 is crucial for T-cell proliferation and immune response .
Biochemical Analysis
Biochemical Properties
2,5-Deoxyfructosazine-13C4 is a derivative of D-glucosamine . D-glucosamine is known to have immunosuppressive actions on neutrophils, lymphocytes, and other cells of the immune system . Under certain conditions, D-glucosamine self-reacts to form 2,5-Deoxyfructosazine . These D-glucosamine derivatives, including this compound, have been found to be more effective inhibitors of interleukin-2 (IL-2) release from PHA-activated T cells than D-glucosamine . This suggests that this compound may interact with enzymes and proteins involved in the IL-2 signaling pathway.
Cellular Effects
It is known that its parent compound, 2,5-Deoxyfructosazine, can inhibit IL-2 production in T cells . IL-2 is a cytokine signal molecule in the immune system. It regulates the activities of white blood cells (WBCs) responsible for immunity. The inhibition of IL-2 can lead to immunosuppressive effects .
Molecular Mechanism
It is known that it is a more effective inhibitor of IL-2 release from PHA-activated T cells than D-glucosamine . This suggests that it may interact with biomolecules involved in the IL-2 signaling pathway, potentially leading to changes in gene expression.
Properties
IUPAC Name |
(1R,2S,3R)-1-[5-[(2S,3R)-2,3,4-trihydroxybutyl](2,3,5,6-13C4)pyrazin-2-yl]butane-1,2,3,4-tetrol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O7/c15-4-9(18)8(17)1-6-2-14-7(3-13-6)11(20)12(21)10(19)5-16/h2-3,8-12,15-21H,1,4-5H2/t8-,9+,10+,11+,12+/m0/s1/i2+1,3+1,6+1,7+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBDICDJCXVZLIP-ORHSJBJQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=N1)C(C(C(CO)O)O)O)CC(C(CO)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH]1=[13C](N=[13CH][13C](=N1)[C@H]([C@@H]([C@@H](CO)O)O)O)C[C@@H]([C@@H](CO)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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